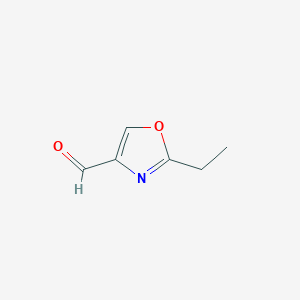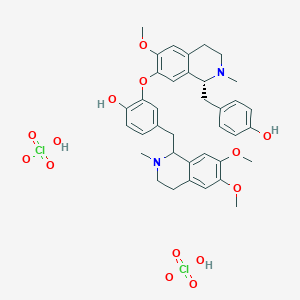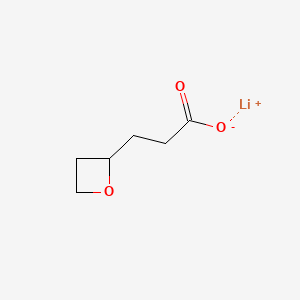
Lithium salt 3-(oxetan-2-YL)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium salt;3-(oxetan-2-yl)propanoic acid is a compound with the chemical formula C6H9LiO3 It is a lithium salt derivative of 3-(oxetan-2-yl)propanoic acid This compound is of interest due to its unique structural features, which include an oxetane ring and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium salt;3-(oxetan-2-yl)propanoic acid typically involves the reaction of 3-(oxetan-2-yl)propanoic acid with a lithium base. One common method is to dissolve 3-(oxetan-2-yl)propanoic acid in an appropriate solvent, such as tetrahydrofuran (THF), and then add a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of lithium salt;3-(oxetan-2-yl)propanoic acid can be scaled up by using larger reaction vessels and more efficient mixing and heating systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Lithium salt;3-(oxetan-2-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: The lithium ion can be substituted with other cations or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used to substitute the lithium ion, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional functional groups, while reduction may produce simpler hydrocarbon structures.
Aplicaciones Científicas De Investigación
Lithium salt;3-(oxetan-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of lithium salt;3-(oxetan-2-yl)propanoic acid involves its interaction with various molecular targets. The oxetane ring can participate in ring-opening reactions, which can lead to the formation of new chemical bonds. The lithium ion can also interact with biological molecules, potentially affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-(oxetan-2-yl)propanoic acid: The parent compound without the lithium ion.
Lithium acetate: Another lithium salt with different structural features.
Oxetane derivatives: Compounds with similar oxetane rings but different substituents.
Uniqueness
Lithium salt;3-(oxetan-2-yl)propanoic acid is unique due to the combination of the oxetane ring and the lithium ion This combination imparts specific chemical and physical properties that are not found in other similar compounds
Propiedades
Fórmula molecular |
C6H9LiO3 |
|---|---|
Peso molecular |
136.1 g/mol |
Nombre IUPAC |
lithium;3-(oxetan-2-yl)propanoate |
InChI |
InChI=1S/C6H10O3.Li/c7-6(8)2-1-5-3-4-9-5;/h5H,1-4H2,(H,7,8);/q;+1/p-1 |
Clave InChI |
KSHCKISHUUSCRW-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1COC1CCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


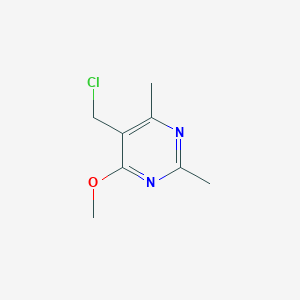
![methyl (Z)-2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B13910245.png)
![Methyl 2-[1-(benzenesulfonyl)indolin-5-yl]acetate](/img/structure/B13910264.png)

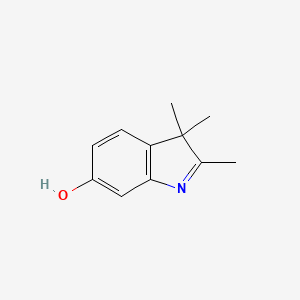


![Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride](/img/structure/B13910289.png)
![5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13910298.png)

![tert-butyl N-[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]carbamate](/img/structure/B13910305.png)
